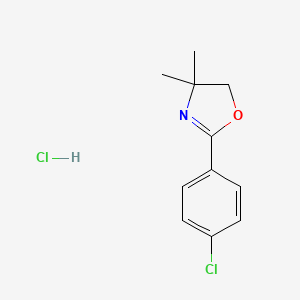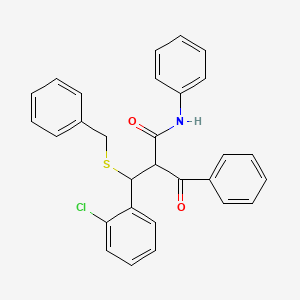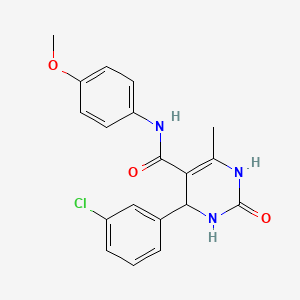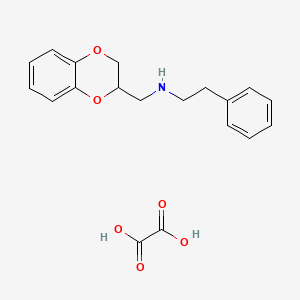![molecular formula C23H18ClNO2 B5157952 6-chloro-8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B5157952.png)
6-chloro-8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] is a chemical compound that has gained significant interest in recent years due to its potential applications in scientific research. This compound is a member of the spirochromene family, which is known for its diverse biological activities. In
Mécanisme D'action
The mechanism of action of 6-chloro-8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase. Additionally, it has been proposed that this compound may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
6-chloro-8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to reduce the levels of pro-inflammatory cytokines and chemokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in immune cells. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-chloro-8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] in lab experiments is its diverse biological activities. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties, which makes it a useful tool for investigating these areas of research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 6-chloro-8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further investigation is needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, research is needed to explore the potential of 6-chloro-8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] as a photosensitizer in photodynamic therapy for cancer treatment.
Méthodes De Synthèse
The synthesis of 6-chloro-8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] has been described in the literature. One method involves the reaction of 2-amino-4-chlorophenol with 3,4-dihydro-2H-pyran in the presence of a Lewis acid catalyst to yield 2-amino-4-chloro-3-(3,4-dihydro-2H-pyran-2-yl)phenol. This intermediate is then reacted with 2-methoxy-5-methylbenzaldehyde in the presence of a base to yield 6-chloro-8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine].
Applications De Recherche Scientifique
6-chloro-8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. Additionally, this compound has been investigated for its potential as a photosensitizer in photodynamic therapy, which is a treatment for cancer that involves the use of light-activated compounds.
Propriétés
IUPAC Name |
6-chloro-8-methoxy-5'-methylspiro[chromene-2,6'-phenanthridine] |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO2/c1-25-20-10-6-4-8-18(20)17-7-3-5-9-19(17)23(25)12-11-15-13-16(24)14-21(26-2)22(15)27-23/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGJMJZNSUVYDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=CC=CC=C3C14C=CC5=C(O4)C(=CC(=C5)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-mesityl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5157870.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5157877.png)
![2-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5157878.png)
![2-{[3-(2,6-diisopropylphenoxy)propyl]amino}ethanol](/img/structure/B5157896.png)



![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B5157926.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5157928.png)

![2,2,2-trifluoroethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5157942.png)


![{[4-(benzyloxy)phenyl]amino}(oxo)acetic acid](/img/structure/B5157976.png)